

# 4-Isopropylbenzoyl chloride molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Isopropylbenzoyl chloride

Cat. No.: B1302200

[Get Quote](#)

An In-depth Technical Guide to **4-Isopropylbenzoyl Chloride** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-isopropylbenzoyl chloride**, a key intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This document outlines its chemical properties, synthesis, and reactivity, offering valuable information for researchers, scientists, and professionals involved in drug development.

## Core Properties of 4-Isopropylbenzoyl Chloride

**4-Isopropylbenzoyl chloride**, also known as p-isopropylbenzoyl chloride or cuminyl chloride, is an acyl chloride characterized by a benzene ring substituted with an isopropyl group at the para position and a carbonyl chloride functional group.<sup>[1]</sup> Its reactivity makes it a valuable reagent for introducing the 4-isopropylbenzoyl moiety into various molecular scaffolds.

## Quantitative Data Summary

The following table summarizes the key quantitative data for **4-isopropylbenzoyl chloride**:

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>11</sub> ClO[1]
Molecular Weight	182.65 g/mol [1]
CAS Number	21900-62-9[1]
Appearance	Colorless to pale yellow liquid[1]
Odor	Pungent[1]

## Experimental Protocols

The following sections detail the experimental procedures for the synthesis of **4-isopropylbenzoyl chloride** and its subsequent use in a common synthetic transformation relevant to drug discovery.

### Synthesis of 4-Isopropylbenzoyl Chloride from 4-Isopropylbenzoic Acid

This protocol describes the conversion of 4-isopropylbenzoic acid to **4-isopropylbenzoyl chloride** using thionyl chloride. This method is a standard and efficient way to produce the acyl chloride, which is often used immediately in the next synthetic step.[2]

Materials:

- 4-Isopropylbenzoic acid
- Thionyl chloride (SOCl<sub>2</sub>)
- Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
- Anhydrous toluene

Procedure:

- In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride.

- To the flask, add 4-isopropylbenzoic acid and anhydrous toluene.
- Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
- With stirring, slowly add thionyl chloride (1.2-1.5 equivalents) to the solution at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO<sub>2</sub>).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and toluene under reduced pressure.
- The resulting crude **4-isopropylbenzoyl chloride** can be used directly in the next step or purified by vacuum distillation.

#### Troubleshooting:

- Presence of starting material: If 4-isopropylbenzoic acid remains, consider using a slight excess of the chlorinating agent or increasing the reaction time and/or temperature.[\[2\]](#)
- Decomposition of product: Avoid excessive heating during the reaction and distillation to prevent decomposition of the acyl chloride.[\[2\]](#)

## Synthesis of an Amide via Acylation with 4-Isopropylbenzoyl Chloride

This protocol outlines a general procedure for the acylation of a primary or secondary amine with **4-isopropylbenzoyl chloride** to form the corresponding amide, a common linkage in many pharmaceutical compounds.

#### Materials:

- **4-Isopropylbenzoyl chloride**
- A primary or secondary amine

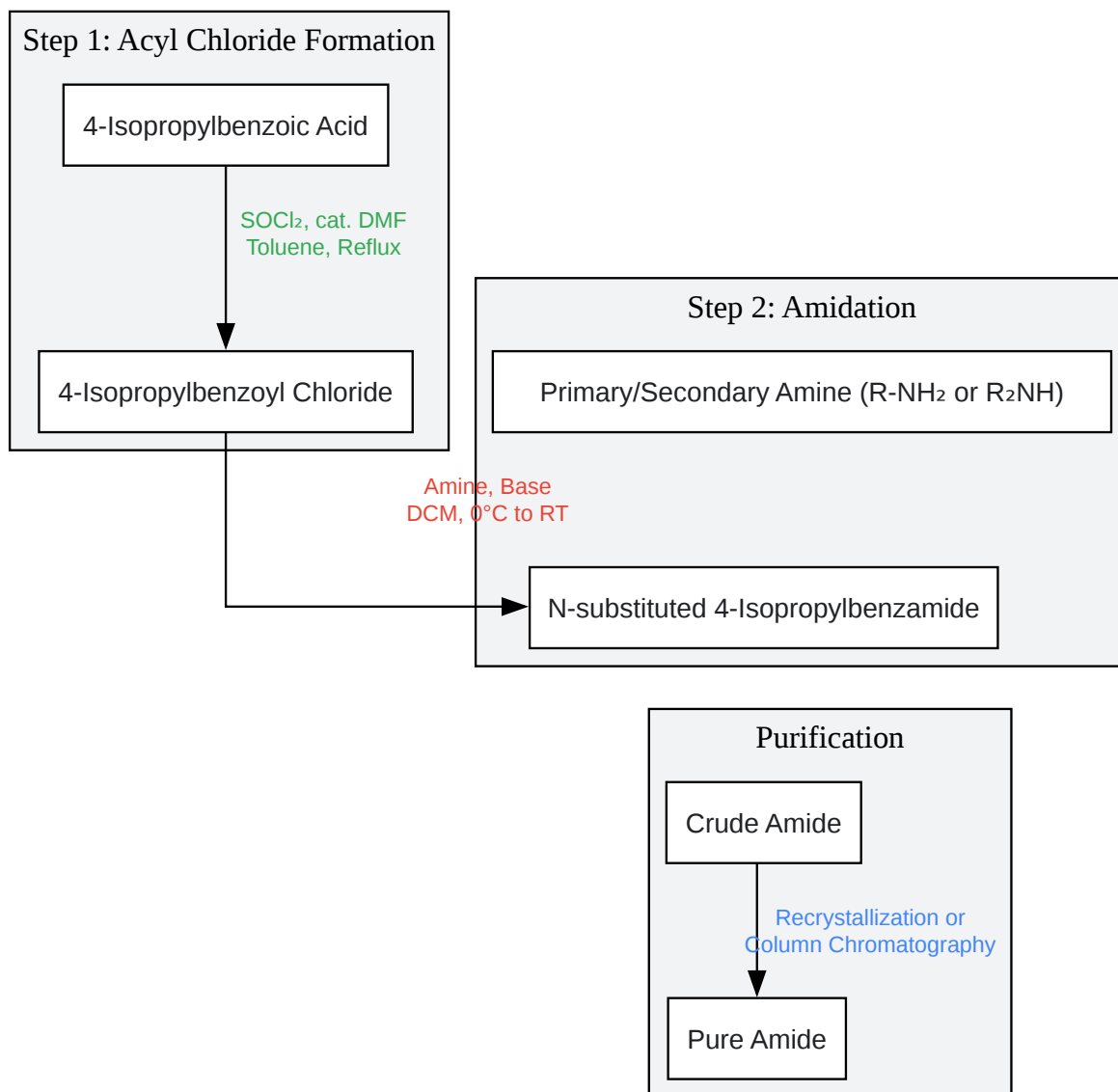
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- A non-nucleophilic base (e.g., triethylamine or pyridine)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine and the non-nucleophilic base (1.1-1.5 equivalents) in the anhydrous solvent.
- Cool the solution in an ice bath.
- Slowly add a solution of **4-isopropylbenzoyl chloride** (1.0 equivalent) in the anhydrous solvent to the stirred amine solution.
- Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
- Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
- The crude product can be purified by recrystallization or column chromatography.

## Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis of an N-substituted 4-isopropylbenzamide, starting from 4-isopropylbenzoic acid.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for N-substituted 4-isopropylbenzamides.

## Applications in Drug Development

**4-Isopropylbenzoyl chloride** is a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).<sup>[1]</sup> Its utility stems from the reactivity of the acyl chloride group, which allows for the formation of stable ester and amide bonds under relatively mild conditions. The isopropyl group can also play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its lipophilicity and binding affinity to biological targets. The predictable reactivity of benzylic chlorides and their derivatives is a cornerstone in the construction of a wide array of pharmaceuticals.<sup>[3]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 21900-62-9: 4-Isopropylbenzoyl chloride | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-Isopropylbenzoyl chloride molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302200#4-isopropylbenzoyl-chloride-molecular-weight-and-formula]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)